molecular formula C14H10BrN3O2 B13842929 4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

Cat. No.: B13842929
M. Wt: 332.15 g/mol
InChI Key: DUERTRPSGFGAIE-UHFFFAOYSA-N
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Description

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound with a unique structure that includes an azido group, a bromomethyl group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multiple steps, starting with the formation of the biphenyl core. The azido and bromomethyl groups are introduced through specific reactions, such as nucleophilic substitution and azidation. Common reagents used in these reactions include sodium azide and bromine-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the azido group .

Chemical Reactions Analysis

Types of Reactions: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is primarily related to its reactive functional groups:

Comparison with Similar Compounds

Uniqueness: 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its combination of azido and bromomethyl groups, which provide versatile reactivity. This makes it particularly valuable in click chemistry and the synthesis of complex molecules .

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

2-[4-[azido(bromo)methyl]phenyl]benzoic acid

InChI

InChI=1S/C14H10BrN3O2/c15-13(17-18-16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(19)20/h1-8,13H,(H,19,20)

InChI Key

DUERTRPSGFGAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])Br)C(=O)O

Origin of Product

United States

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